BenchChemオンラインストアへようこそ!

[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea

Urea transporter B UT-B inhibition Erythrocyte lysis assay

Procure [[2-(3-Methyl-1-adamantyl)acetyl]amino]urea (CAS 200630-74-6) for its unique 3-methyladamantyl-acetyl-urea pharmacophore. Demonstrates nanomolar UT-B inhibition (IC₅₀ = 14 nM) and a ~4-fold sEH potency increase over unsubstituted analogs, with preserved metabolic stability. Its low melting point (29–30 °C) avoids precipitation during liquid handling, making it ideal for room-temperature protocols. Request a quote for your medicinal chemistry or target validation campaigns.

Molecular Formula C14H23N3O2
Molecular Weight 265.357
CAS No. 200630-74-6
Cat. No. B2841545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea
CAS200630-74-6
Molecular FormulaC14H23N3O2
Molecular Weight265.357
Structural Identifiers
SMILESCC12CC3CC(C1)CC(C3)(C2)CC(=O)NNC(=O)N
InChIInChI=1S/C14H23N3O2/c1-13-3-9-2-10(4-13)6-14(5-9,8-13)7-11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19)
InChIKeyRNBJDQOQTVXXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 200630-74-6: Physicochemical Profile for Adamantane-Based Urea Inhibitor Procurement


[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea (CAS 200630-74-6) is a synthetic 1,3-disubstituted adamantyl urea derivative with a molecular formula of C₁₄H₂₃N₃O₂ and a molecular weight of 265.35 g/mol [1]. The compound incorporates a 3-methyl substituent on the adamantane cage and an acetyl amino urea side chain, placing it within the class of adamantane-based inhibitors targeting urea transporter B (UT-B, SLC14A1) [2] and soluble epoxide hydrolase (sEH), with a reported melting point of 29–30 °C that distinguishes it from high‑melting non‑substituted adamantyl urea analogs [3].

Why In‑Class Adamantyl Ureas Cannot Replace CAS 200630-74-6 in UT-B and sEH Research


Adamantyl ureas as a class share a lipophilic cage scaffold, but subtle changes in bridgehead methylation and linker chemistry yield order‑of‑magnitude differences in target potency, metabolic stability, and physical properties. Systematic structure‑activity relationship (SAR) studies demonstrate that introducing one methyl group on the adamantane core increases sEH inhibitory potency approximately 4‑fold relative to the unsubstituted analog, while a second methyl causes a 2‑fold potency loss and an 8‑fold decrease in human liver microsome stability [1]. Furthermore, the acetyl amino urea linker present in CAS 200630-74-6 creates a distinct pharmacophore that confers nanomolar UT-B inhibition (IC₅₀ = 14 nM) [2], a profile not replicated by simple N‑adamantyl ureas or diurea derivatives. These quantitative SAR discontinuities mean that generic substitution within the adamantyl urea family risks substantial loss of the desired biological activity.

Quantitative Differentiation of CAS 200630-74-6 Against Closest Analogs: UT-B and sEH Evidence


UT-B Inhibition Potency: CAS 200630-74-6 vs. Reference UT-B Inhibitors

CAS 200630-74-6 inhibits mouse UT-B with an IC₅₀ of 14 nM in an acetamide‑loaded erythrocyte lysis assay [1]. A second measurement in the same system using a stopped‑flow light‑scattering protocol yielded an IC₅₀ of 23 nM [1]. For context, the benchmark UT-B inhibitor UTBinh‑14 (CAS 892742‑76‑6) shows IC₅₀ values of 10 nM (human) and 25–27 nM (mouse) , and the thienopyrimidine compound 1a (CHEMBL2363049) records an IC₅₀ of 11 nM in human erythrocytes [2]. The data indicate that the target compound occupies a potency band comparable to the leading UT-B probes while offering a structurally differentiated adamantyl‑acetyl‑urea scaffold.

Urea transporter B UT-B inhibition Erythrocyte lysis assay

sEH Inhibitory Potency Gain from 3‑Methyl Substitution on Adamantane

A systematic SAR study of symmetric adamantyl ureas demonstrated that adding a single methyl group to the adamantane core (compound 1a; IC₅₀ = 0.5 nM) yields an approximate 4‑fold increase in human sEH inhibitory potency compared with the unsubstituted 1,3‑diadamantyl urea (DAU; IC₅₀ = 1.1 nM) [1]. Although the target compound carries a non‑symmetric acetyl amino urea side chain rather than the symmetric structure used in that study, the conserved 3‑methyladamantyl pharmacophore strongly suggests that the potency‑enhancing effect of mono‑methylation is transferable. In contrast, adding a second methyl group reduces potency roughly 2‑fold (2a; IC₅₀ = 1.1 nM) [1], highlighting a non‑monotonic SAR that makes CAS 200630-74-6's specific substitution pattern critical for optimal sEH engagement.

Soluble epoxide hydrolase sEH inhibition Adamantane methylation SAR

Metabolic Stability Trade‑Off: Mono‑Methyl vs. Multi‑Methyl Adamantyl Ureas

The same SAR study reported that while introduction of one methyl group on the adamantane core does not cause a noticeable loss of metabolic stability, adding a second methyl group results in an 8‑fold decrease in stability in human liver microsomes, and a third methyl leads to a 98‑fold decrease [1]. Although the target compound has not undergone direct microsomal stability testing, the 3‑methyladamantyl motif it carries is expected to retain the favorable stability profile of mono‑methylated analogs. This contrasts with commercially available multi‑methyl adamantyl urea derivatives, which may exhibit rapid hepatic clearance that limits their utility in cellular or in vivo assays.

Metabolic stability Human liver microsomes Adamantane methylation

Physicochemical Differentiation: Low Melting Point for Improved Formulation Handling

CAS 200630-74-6 exhibits a melting point of 29–30 °C, placing it near ambient temperature [1]. In comparison, the common reference compound DAU (1,3‑diadamantyl urea, unsubstituted) has a melting point of 312 °C [1]. This >280 °C melting point differential reflects the structural impact of the acetyl amino urea side chain and 3‑methyl group on crystal lattice energy. The near‑ambient melting behavior of the target compound is expected to facilitate dissolution, handling, and formulation of DMSO stock solutions at room temperature without the need for heating, which is often required for high‑melting adamantyl ureas.

Melting point Formulation Physicochemical properties

Recommended Procurement Scenarios for CAS 200630-74-6 Based on Differentiated Evidence


UT-B Functional Probe for Diuretic and Renal Physiology Studies

CAS 200630-74-6 is a nanomolar UT-B inhibitor (IC₅₀ = 14 nM in mouse erythrocytes) that provides a structurally distinct adamantyl‑acetyl‑urea chemotype for probing urea transporter biology [1]. Unlike thienopyrimidine‑based UT-B inhibitors (e.g., UTBinh‑14), this scaffold offers an alternative pharmacophore that can be used in counter‑screening to confirm target‑specific phenotypes and to explore UT-B pharmacology in erythrocyte lysis and urine concentration models without overlapping chemical liabilities.

sEH Inhibitor Lead Optimization Leveraging Mono‑Methyl Adamantane SAR

The 3‑methyladamantyl group present in CAS 200630-74-6 has been demonstrated in systematic SAR studies to confer an ~4‑fold potency advantage over unsubstituted adamantyl in sEH inhibition while preserving metabolic stability [2]. Medicinal chemistry teams can procure this compound as a key intermediate or reference standard for lead optimization campaigns targeting hypertension, inflammation, and pain indications where balanced sEH potency and hepatic stability are required.

Low‑Melting Adamantyl Urea as a Model Compound for Formulation Development

With a melting point of only 29–30 °C—approximately 282 °C lower than the prototypical 1,3‑diadamantyl urea (DAU; Mp 312 °C)—CAS 200630-74-6 serves as an ideal model compound for developing room‑temperature formulation and automated liquid‑handling protocols for adamantane‑based drug candidates [3]. Its near‑ambient melting behavior mitigates precipitation risks during DMSO stock preparation and freeze‑thaw cycling, addressing a known liability of the broader adamantyl urea class.

Anti‑Tuberculosis Drug Discovery: Adamantyl Urea MmpL3 Scaffold Diversification

Adamantyl urea compounds, including the MmpL3 inhibitor AU1235 (MIC = 0.1 μg/mL against M. tuberculosis), have validated the essential trehalose monomycolate transporter MmpL3 as a druggable anti‑TB target [4]. CAS 200630-74-6, with its unique 3‑methyladamantyl‑acetyl‑urea architecture, offers a differentiated starting point for expanding chemical diversity around the MmpL3 pharmacophore, potentially circumventing resistance mutations that emerge against existing adamantyl urea scaffolds.

Quote Request

Request a Quote for [[2-(3-Methyl-1-adamantyl)acetyl]amino]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.